molecular formula C15H11ClN2O2S B11055274 4-{[(4-Chlorophenoxy)acetyl]amino}phenyl thiocyanate

4-{[(4-Chlorophenoxy)acetyl]amino}phenyl thiocyanate

Cat. No.: B11055274
M. Wt: 318.8 g/mol
InChI Key: GABIKUSTAORNPA-UHFFFAOYSA-N
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Description

4-{[(4-Chlorophenoxy)acetyl]amino}phenyl thiocyanate is an organic compound that features a chlorophenoxy group, an acetylamino group, and a thiocyanate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Chlorophenoxy)acetyl]amino}phenyl thiocyanate typically involves the following steps:

    Formation of 4-Chlorophenoxyacetic Acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-chlorophenoxyacetic acid is then acetylated using acetic anhydride to form 4-chlorophenoxyacetyl chloride.

    Amidation: The 4-chlorophenoxyacetyl chloride is reacted with 4-aminophenyl thiocyanate in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorophenoxy group.

    Oxidation and Reduction: The thiocyanate group can be oxidized to form sulfonates or reduced to form thiols.

    Hydrolysis: The acetylamino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products include derivatives with different substituents on the phenyl ring.

    Oxidation: Products include sulfonates.

    Reduction: Products include thiols.

    Hydrolysis: Products include 4-aminophenyl thiocyanate and acetic acid.

Scientific Research Applications

Chemistry

In chemistry, 4-{[(4-Chlorophenoxy)acetyl]amino}phenyl thiocyanate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its ability to form covalent bonds with amino acids.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(4-Chlorophenoxy)acetyl]amino}phenyl thiocyanate involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorophenoxy group can interact with hydrophobic regions of proteins, affecting their structure and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid
  • 4-{[(4-Chlorophenoxy)acetyl]amino}phenoxyacetic acid
  • 4-{[(4-Chlorophenoxy)acetyl]amino}phenyl isothiocyanate

Uniqueness

4-{[(4-Chlorophenoxy)acetyl]amino}phenyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity compared to similar compounds. This makes it particularly useful in applications requiring specific chemical modifications or interactions.

Properties

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

[4-[[2-(4-chlorophenoxy)acetyl]amino]phenyl] thiocyanate

InChI

InChI=1S/C15H11ClN2O2S/c16-11-1-5-13(6-2-11)20-9-15(19)18-12-3-7-14(8-4-12)21-10-17/h1-8H,9H2,(H,18,19)

InChI Key

GABIKUSTAORNPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)SC#N

Origin of Product

United States

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